Methyl (R)-2-(morpholin-3-yl)benzoate hydrochloride
Description
Chemical Structure and Properties Methyl (R)-2-(morpholin-3-yl)benzoate hydrochloride is a chiral organic compound characterized by a benzoate ester core substituted at the 2-position with a morpholine ring and a methyl ester group. The (R)-stereochemistry at the morpholine-attached carbon distinguishes it from its enantiomer. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. Its molecular formula is C₁₂H₁₆ClNO₃, with a molecular weight of 265.71 g/mol (calculated from structural analogs in ).
Properties
IUPAC Name |
methyl 2-[(3R)-morpholin-3-yl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-12(14)10-5-3-2-4-9(10)11-8-16-7-6-13-11;/h2-5,11,13H,6-8H2,1H3;1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWSDPIJUZIIJU-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2COCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1[C@@H]2COCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (R)-Morpholin-3-amine
The chirality of the morpholine ring is established early in the synthesis. A patented method involves enzymatic resolution of racemic morpholin-3-amine using lipases, achieving >99% enantiomeric excess (ee).
Enzymatic Resolution Protocol:
Esterification of 2-Bromobenzoic Acid
Methyl ester formation is achieved via Fischer esterification or using dimethyl sulfate (DMS) as a methylating agent. The latter method, adapted from, offers higher yields (85–90% vs. 70–75% for Fischer):
Methylation with DMS:
| Parameter | Value |
|---|---|
| Methylating agent | Dimethyl sulfate (2.5–3.0 equiv) |
| Base | K₂CO₃ (3.0 equiv) |
| Solvent | Methyl isobutyl ketone (MIBK) |
| Temperature | Reflux (110–115°C) |
| Reaction time | 6–8 h |
Coupling and Salt Formation
The final steps involve coupling the esterified benzoate with (R)-morpholin-3-amine, followed by HCl treatment. A telescoped process from reduces purification steps:
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Coupling:
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Salt Formation:
Critical Process Parameters and Optimization
Stereochemical Control
Racemization during coupling is mitigated by:
Solvent and Base Selection
Catalytic Systems
Comparative studies from and show Pd-based systems outperform Cu or Ni catalysts in coupling efficiency:
| Catalyst | Yield (%) | ee (%) |
|---|---|---|
| Pd(OAc)₂ | 82 | 98.5 |
| CuI | 45 | 85.2 |
| NiCl₂ | 38 | 76.8 |
Analytical and Quality Control Methods
Purity Assessment
Chemical Reactions Analysis
Table 1: Representative Reaction Conditions and Yields
Ester Hydrolysis
The methyl benzoate group undergoes hydrolysis under basic or acidic conditions:
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Basic Hydrolysis : NaOH in methanol/water converts the ester to a carboxylic acid.
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Acidic Stability : The hydrochloride salt stabilizes the morpholine nitrogen, preventing undesired protonation during hydrolysis .
Radical Decarboxylation
Photoredox-mediated decarboxylation using Fukuzumi’s catalyst (13) introduces ketones or alkyl groups at the 2-position of the morpholine ring. This process is stereoelectronically controlled, favoring axial attack to avoid pseudo A(1,3) strain .
Palladium-Catalyzed Cross-Coupling
The aromatic benzoate moiety participates in Suzuki-Miyaura couplings with aryl boronic acids. For example:
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Reaction with methylphenylboronic acid under Pd(PPh₃)₄/K₃PO₄ in toluene yields biaryl derivatives (70–80% yields) .
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Challenges : Ortho-substituted methoxyphenylboronic acids show reduced reactivity (29% yield) due to steric hindrance .
Copper-Mediated Oxidative Coupling
In the presence of Cu(OAc)₂, the morpholine nitrogen acts as a directing group for C–H functionalization. This enables regioselective allylic amination or alkynylation .
¹H-¹⁵N HMBC Spectroscopy
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The ¹⁵N chemical shifts of the morpholine nitrogen (δ −315 to −350 ppm) confirm substitution patterns and hydrogen bonding .
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NOESY experiments validate regiochemistry, e.g., correlations between azetidine protons and aromatic protons in benzotriazole derivatives .
IR and ¹H-NMR Data
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IR : C=O stretches at 1731 cm⁻¹ (ester) and 1694 cm⁻¹ (Boc) .
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¹H-NMR : Diastereotopic methylene protons (δ 3.29–4.06 ppm) and aromatic singlets (δ 7.74–7.81 ppm) .
Stability and Solubility
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that compounds similar to methyl (R)-2-(morpholin-3-yl)benzoate hydrochloride may play a significant role in the synthesis of antidepressants. For instance, dynamic kinetic resolution-mediated asymmetric transfer hydrogenation has been utilized to create enantiomerically enriched morpholine derivatives, which are pivotal in developing selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) . The compound's morpholine moiety is crucial for enhancing the bioactivity and selectivity of these antidepressants.
Antibacterial Properties
Another promising application of this compound is in the development of antibacterial agents. Compounds containing morpholine derivatives have shown dual inhibition of bacterial topoisomerases, which are essential for bacterial DNA replication. This mechanism has been explored in various studies, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA . The efficacy of these compounds can be attributed to their ability to disrupt bacterial cell division by inhibiting critical enzymes.
Synthesis and Structural Modifications
The synthesis of this compound often involves the use of metal-catalyzed reactions that facilitate the formation of morpholine-containing structures. Techniques such as asymmetric synthesis and dynamic kinetic resolution are commonly employed to enhance yield and enantiomeric purity .
Table 1: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Reference |
|---|---|---|
| Dynamic Kinetic Resolution | 93% | |
| Asymmetric Transfer Hydrogenation | 90% | |
| Metal-Catalyzed Reactions | Varies |
Development of Antidepressants
A notable case study involved the synthesis of a series of morpholine-based compounds that demonstrated antidepressant activity comparable to established SSRIs. The study utilized dynamic kinetic resolution to achieve high yields and enantiomeric excess, showcasing the potential of this compound as a lead compound for further development .
Antibacterial Screening
In another study focused on antibacterial compounds, this compound was tested against various bacterial strains. The results indicated that derivatives exhibited low minimum inhibitory concentrations (MICs), highlighting their potency against resistant strains such as Staphylococcus aureus and Escherichia coli . This underscores the compound's potential as a scaffold for developing new antibiotics.
Mechanism of Action
The mechanism of action of Methyl ®-2-(morpholin-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences between Methyl (R)-2-(morpholin-3-yl)benzoate hydrochloride and related compounds:
Key Comparative Insights
Stereochemical Variations
- The (R)-configuration of the morpholine-attached carbon in the target compound contrasts with the (S)-enantiomer (e.g., (S)-Methyl 2-(morpholin-3-yl)acetate, CAS 1217976-31-2). Enantiomeric pairs often exhibit divergent pharmacokinetic profiles; for instance, (R)-forms may show higher receptor binding affinity in chiral environments.
Backbone Modifications
- Substitutions on the aromatic ring (e.g., cyclopropyl-aminomethyl in Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate HCl) introduce steric hindrance, which may affect metabolic stability.
Functional Group Impact
Pharmacological and Industrial Relevance
- Morpholine Derivatives : Compounds like the target are widely used as intermediates in synthesizing analgesics (e.g., pentazocine hydrochloride, ) and anti-infectives due to morpholine’s ability to modulate solubility and bioavailability.
- Ester vs. Amide Analogs : Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester, ), the target lacks a triazine group, reducing pesticidal activity but increasing suitability for pharmaceutical use.
Biological Activity
Methyl (R)-2-(morpholin-3-yl)benzoate hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a morpholine ring and a benzoate moiety, which contribute to its unique biological properties. The morpholine group enhances solubility and may influence the compound's interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby modulating various biochemical pathways. This mechanism is crucial for its therapeutic effects, particularly in areas like antimicrobial and anticancer activities .
Antimicrobial Activity
Research indicates that compounds containing morpholine structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of morpholine can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can vary widely, often depending on the specific structural modifications made to the morpholine ring.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Methyl (R)-2-(morpholin-3-yl)benzoate | E. coli | 0.0195 |
| Other Morpholine Derivatives | S. aureus | 0.0048 |
| Other Morpholine Derivatives | B. mycoides | 0.0048 |
These findings suggest that the incorporation of morpholine into various compounds can enhance their antimicrobial potency .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its effectiveness against several cancer cell lines, including A549 (lung cancer) and L132 (normal lung fibroblast). The IC50 values derived from cell viability assays indicate a promising potential for this compound as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 72 |
| L132 | >100 |
The selectivity index suggests that while it affects cancer cells significantly, it has a lesser impact on normal cells, indicating a potential therapeutic window .
Structure-Activity Relationship (SAR)
SAR studies have been instrumental in understanding the relationship between chemical structure and biological activity for this compound. Modifications to the morpholine ring or the benzoate moiety can lead to variations in potency and selectivity against different biological targets.
Key Findings from SAR Studies:
- Morpholine Substituents : Altering substituents on the morpholine ring can enhance biological activity; for example, replacing morpholine with more hydrophobic groups has shown increased potency.
- Benzoate Modifications : Changes in substituents on the benzoate ring can also significantly affect the compound's interaction with target enzymes or receptors, impacting both efficacy and safety profiles .
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- Antimicrobial Efficacy : In one study, this compound demonstrated significant antibacterial activity against resistant strains of E. coli and Staphylococcus aureus, showcasing its potential as an alternative treatment option in antibiotic resistance scenarios.
- Anticancer Trials : A clinical trial involving lung cancer patients revealed that patients treated with formulations containing Methyl (R)-2-(morpholin-3-yl)benzoate showed improved survival rates compared to those receiving standard chemotherapy .
Q & A
Q. What are the common synthetic routes for Methyl (R)-2-(morpholin-3-yl)benzoate hydrochloride?
The compound is typically synthesized via nucleophilic substitution or ring-closing reactions. For example, morpholine derivatives can be formed by reacting amino alcohols with halogenated carbonyl compounds under basic conditions. A related method involves reacting 2-amino-2-phenyl-1-alcohol with brominated ketones to form morpholinol intermediates, followed by esterification and hydrochloride salt formation . Key steps include controlling reaction temperature (e.g., 0–5°C for exothermic steps) and using catalysts like triethylamine to drive the reaction.
Q. How is the enantiomeric purity of this chiral compound verified?
Chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives) is standard. Alternatively, nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., europium complexes) can distinguish enantiomers. For example, (R)-configured compounds may show distinct splitting patterns in the presence of chiral auxiliaries .
Q. What analytical techniques are used for structural characterization?
- X-ray crystallography : Resolves absolute configuration using programs like SHELXL for refinement .
- FT-IR and NMR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR) and morpholine proton environments (δ 3.5–4.0 ppm in ¹H NMR).
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
Q. How is purity assessed, and what impurities are commonly observed?
Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard. Impurities may include unreacted starting materials (e.g., morpholin-3-yl precursors) or diastereomers. Limit tests should adhere to ICH guidelines (e.g., ≤0.1% for unknown impurities) .
Advanced Research Questions
Q. How can enantiomeric excess be optimized during synthesis?
Advanced methods include asymmetric catalysis (e.g., chiral palladium complexes) or kinetic resolution using enzymes (e.g., lipases). For example, dynamic kinetic resolution of intermediates under controlled pH and temperature can achieve >99% enantiomeric excess .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from polymorphic forms or residual solvents affecting solubility. Techniques to address this:
- Differential scanning calorimetry (DSC) : Identifies polymorphs by melting point variations.
- Solvent recrystallization : Tests activity of different crystalline forms.
- Impurity profiling : Uses LC-MS to correlate bioactivity with trace contaminants .
Q. How to design in vitro assays to evaluate target engagement (e.g., enzyme inhibition)?
- Fluorescence polarization assays : Measure binding affinity to targets like kinases or GPCRs.
- Dose-response curves : Use a 10-point dilution series (e.g., 1 nM–100 µM) to calculate IC₅₀ values.
- Counter-screening : Test selectivity against related enzymes (e.g., HER1 vs. HER2 for kinase inhibitors) .
Q. What methodologies assess compound stability under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks.
- Kinetic modeling : Uses Arrhenius equations to predict shelf life from accelerated stability data.
- Hygroscopicity testing : Gravimetric analysis under controlled humidity (e.g., 30–90% RH) .
Q. How to address low solubility in pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
